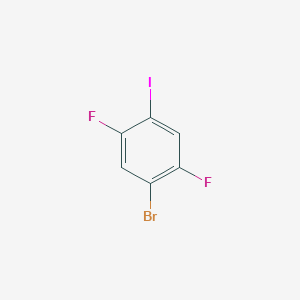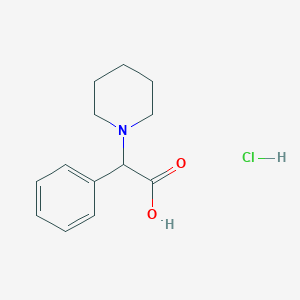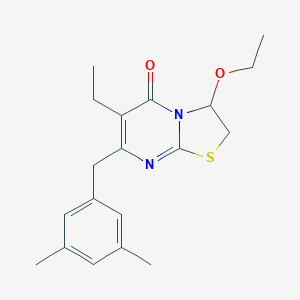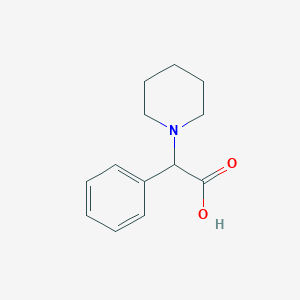
(S)-1,2-Dihydroacenaphthylen-1-ol
概要
説明
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s natural occurrence or synthetic preparation .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .科学的研究の応用
Synthesis of Pyran Derivatives : (S)-1,2-Dihydroacenaphthylen-1-ol has been used in the synthesis of 2-Acetoxy- and 2-Hydroxy-2,3-dihydronaphtho[1,8-bc]pyranes. This synthesis involves the decomposition of 1-hydroperoxy-1,2-dihydroacenaphthylene in acetic acid in the presence of perchloric acid (Stec, 1993).
Preparation of Phthalocyanine Compounds : A new symmetric metal-free phthalocyanine and its transition metal complexes were prepared using 1,2-dihydroacenaphthylen-1-ol and 4-nitro phthalonitrile with various metal salts. These phthalocyanines bearing oxygen donor atoms have potential applications in materials science (Nas & Kantekin, 2011).
Synthesis and Electrophilic Substitution Reactions : The compound was used in the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. This involved condensation with furoyl chloride and subsequent reactions including nitration, bromination, formylation, and acylation, highlighting its versatility in organic synthesis (Aleksandrov & Elchaninov, 2017).
Catalyst Selection for Hydrogenation : The compound has been studied in the context of hydrogenation, where the activity of different catalysts like ruthenium, palladium, and nickel was analyzed. This research is significant for understanding the catalytic properties and potential industrial applications (Hanika et al., 1998; Hanika et al., 1999).
Ultrasound-Assisted Synthesis : It also plays a role in ultrasound-assisted synthesis methods, exemplified by its use in the formation of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. This method highlights the use of environmentally benign solvents and efficient synthesis techniques (Ghahremanzadeh et al., 2011).
Oxidation Studies : The oxidation of related naphthalen-1-ols, such as 2,3,4-Trimethylnaphthalen-1-ol, provides insight into the oxidative properties and potential applications of (S)-1,2-Dihydroacenaphthylen-1-ol in organic reactions (Greenland et al., 1987).
Antioxidant Profile Studies : Research on similar compounds like 2,3-dihydrobenzo[b]furan-5-ol and its analogues provides insights into the antioxidant profiles and redox properties, which can be relevant for (S)-1,2-Dihydroacenaphthylen-1-ol (Malmström et al., 2001).
Acid-Catalyzed Hydrolysis Studies : It has been a subject in studies like the acid-catalyzed hydrolysis of 5-methoxyacenaphthylene 1,2-oxide, providing valuable information about reaction mechanisms and kinetics (Zhao & Whalen, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S)-1,2-dihydroacenaphthylen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Dihydroacenaphthylen-1-ol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

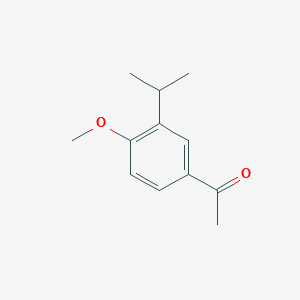
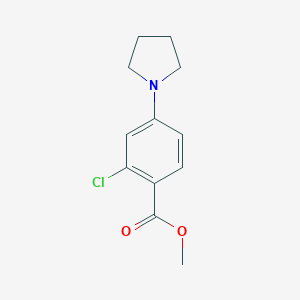
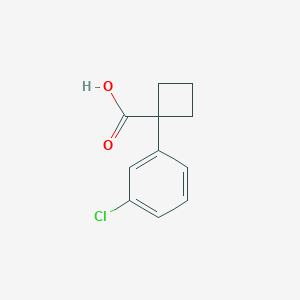
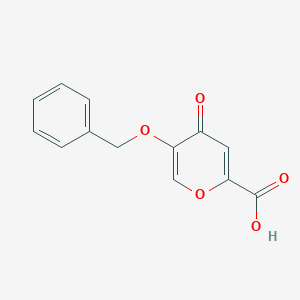

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)
